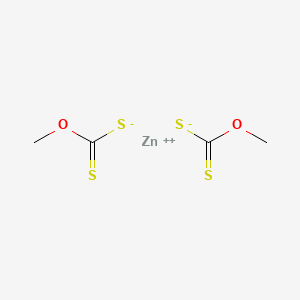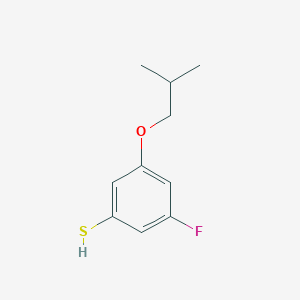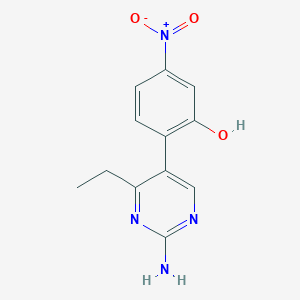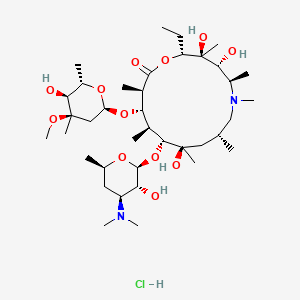aMino]pentyl]-, 1,1-diMethylethyl ester CAS No. 1402612-59-2](/img/structure/B12645544.png)
CarbaMic acid, N-[5-[[(2-nitrophenyl)sulfonyl](2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a carbamic acid ester, a nitrophenyl sulfonyl group, and a phenylethyl amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a primary amine with a carbamoyl chloride to form the carbamate ester. The nitrophenyl sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the amine group. The phenylethyl group is usually added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process typically includes the following steps:
Preparation of Carbamoyl Chloride: Reacting phosgene with a primary amine.
Formation of Carbamate Ester: Reacting the carbamoyl chloride with tert-butyl alcohol.
Sulfonylation: Introducing the nitrophenyl sulfonyl group using a sulfonyl chloride.
Nucleophilic Substitution: Adding the phenylethyl group through a nucleophilic substitution reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates and sulfonamides.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N-[5-amino-3-(2-aminoethyl)pentyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [(1S)-5-amino-1-[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]pentyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester is unique due to the presence of the nitrophenyl sulfonyl group, which imparts distinct chemical reactivity and biological activity. This compound’s structure allows for specific interactions with biological targets, making it valuable for research in medicinal chemistry and biochemistry.
Eigenschaften
CAS-Nummer |
1402612-59-2 |
|---|---|
Molekularformel |
C24H33N3O6S |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
tert-butyl N-[5-[(2-nitrophenyl)sulfonyl-(2-phenylethyl)amino]pentyl]carbamate |
InChI |
InChI=1S/C24H33N3O6S/c1-24(2,3)33-23(28)25-17-10-5-11-18-26(19-16-20-12-6-4-7-13-20)34(31,32)22-15-9-8-14-21(22)27(29)30/h4,6-9,12-15H,5,10-11,16-19H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
YMSSEXNCRPGJMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCCN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)






![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)


![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)



